Hexenyl succinic anhydride
CAS No.:
Cat. No.: VC13921109
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-hex-1-enyloxolane-2,5-dione |
| Standard InChI | InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | MHALQPUFCVTXKV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CC1CC(=O)OC1=O |
Introduction
Chemical Identity and Structural Characteristics
Hexenyl succinic anhydride (IUPAC name: 3-hex-1-enyloxolane-2,5-dione) features a cyclic anhydride core fused with a hexenyl chain. Its canonical SMILES representation () confirms the unsaturated six-carbon alkenyl group attached to the succinic anhydride moiety. The compound’s molecular geometry, optimized via DFT calculations, reveals a planar anhydride ring and a non-planar hexenyl chain, contributing to its reactivity .
Table 1: Fundamental Properties of Hexenyl Succinic Anhydride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | 440.9°C (predicted) |
| Density | 0.997 g/cm³ (analog estimate) |
| Solubility | Acetone, Benzene |
Spectroscopic characterization via and NMR confirms the presence of the anhydride carbonyl groups () and alkene protons () . Fourier-transform infrared (FTIR) spectra show strong absorption bands at 1850 cm and 1775 cm, corresponding to asymmetric and symmetric carbonyl stretching .
Synthesis and Industrial Production
HSA is synthesized through the ene reaction, where maleic anhydride reacts with α-olefins (e.g., 1-hexene) under controlled conditions.
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 200–220°C |
| Reaction Time | 10–12 hours |
| Catalyst | Lewis acids (e.g., ZnCl₂) |
| Additive | Hydroquinone (inhibits polymerization) |
| Yield | 69–75% |
The reaction mechanism involves the formation of a six-membered transition state, where the olefin’s double bond shifts to form a new carbon-carbon bond with the anhydride . Industrial-scale production requires precise control to minimize side reactions, such as oligomerization of hexene.
Reactivity and Applications in Polymer Science
HSA’s dual functional groups (anhydride and alkene) enable diverse reactions:
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Copolymerization: Reacts with epoxides or amines to form polyesters or polyamides, respectively. For example, HSA-based polyesters exhibit enhanced thermal stability ().
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Surface Modification: Used as a sizing agent in paper manufacturing to improve hydrophobicity .
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Crosslinking Agent: Incorporates into epoxy resins to increase mechanical strength and chemical resistance .
Table 3: Comparative Reactivity of Alkenyl Succinic Anhydrides
| Compound | Electrophilicity Index (eV) | Chemical Hardness (eV) |
|---|---|---|
| Hexenyl Succinic Anhydride | 3.12 | 1.57 |
| Octenyl Succinic Anhydride | 3.08 | 1.61 |
| Hexadecenyl Succinic Anhydride | 2.94 | 1.72 |
Data from DFT studies indicate that HSA’s lower chemical hardness (1.57 eV) and higher electrophilicity (3.12 eV) enhance its reactivity compared to longer-chain analogs .
Quantum Chemical Insights and Stability
DFT calculations at the B3LYP/6-311++G(d,p) level provide molecular orbital profiles:
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Electron Localization: The LUMO is localized on the anhydride ring, facilitating nucleophilic attacks .
These properties correlate with potential antimicrobial activity, as electrophilic compounds often disrupt microbial cell membranes .
Comparative Analysis with Related Anhydrides
Hexadecenyl Succinic Anhydride (HDSA):
-
Longer alkyl chain () increases hydrophobicity and boiling point (410°C) .
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Lower electrophilicity (2.94 eV) reduces reactivity but enhances solubility in nonpolar solvents .
Hexadecyl Succinic Anhydride:
Future Directions and Research Opportunities
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